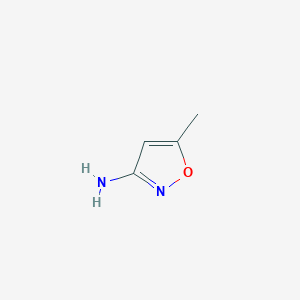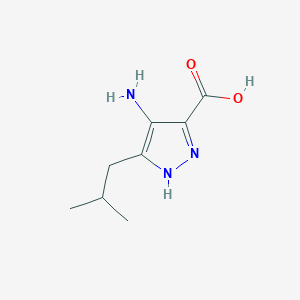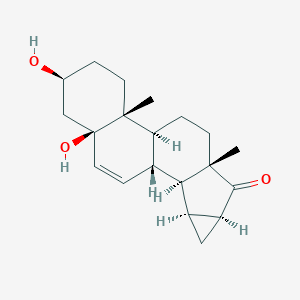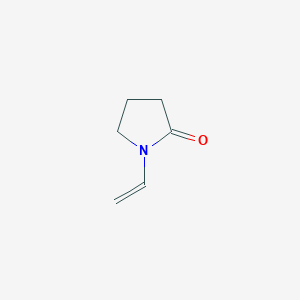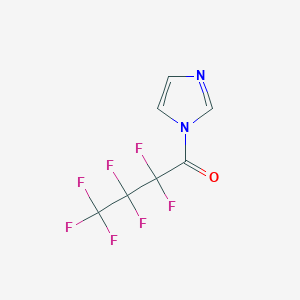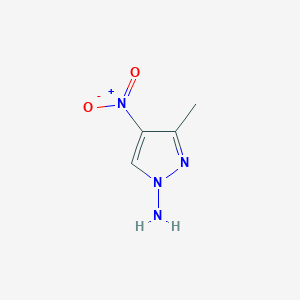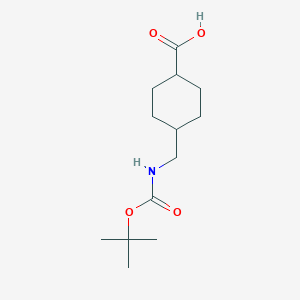
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, also known as MNEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MNEP is a pyridine-based molecule that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is not fully understood, but it is believed to interact with the α7 nicotinic acetylcholine receptor. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been shown to enhance the activity of this receptor and improve cognitive function in animal models. Further research is needed to fully understand the mechanism of action of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine.
Biochemische Und Physiologische Effekte
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been shown to have a number of biochemical and physiological effects, including the enhancement of cognitive function and memory. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has a number of advantages for use in lab experiments, including its high affinity for the α7 nicotinic acetylcholine receptor and its potential applications in the treatment of cognitive disorders. However, 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine also has limitations, including its complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are a number of future directions for research on 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, including further studies on its mechanism of action and potential applications in the treatment of neurodegenerative diseases. Other potential areas of research include the development of new synthesis methods for 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine and the exploration of its potential applications in other fields, such as drug discovery and development.
In conclusion, 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine in scientific research and its potential impact on the treatment of cognitive disorders.
Synthesemethoden
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been synthesized through a variety of methods, including the reaction of 2-(4-nitrophenoxy)ethanol with 3-methylpyridine in the presence of a base, such as sodium hydride. Other methods include the reaction of 2-(4-nitrophenoxy)ethanol with 3-methylpyridine in the presence of a catalyst, such as palladium on carbon. The synthesis of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a complex process that requires careful attention to detail and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Studies have also shown that 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has potential applications in the treatment of Alzheimer's disease and other cognitive disorders.
Eigenschaften
CAS-Nummer |
85583-55-7 |
|---|---|
Produktname |
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine |
Molekularformel |
C14H14N2O3 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
3-methyl-2-[2-(4-nitrophenoxy)ethyl]pyridine |
InChI |
InChI=1S/C14H14N2O3/c1-11-3-2-9-15-14(11)8-10-19-13-6-4-12(5-7-13)16(17)18/h2-7,9H,8,10H2,1H3 |
InChI-Schlüssel |
ZHSYUBMWCKHGKB-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




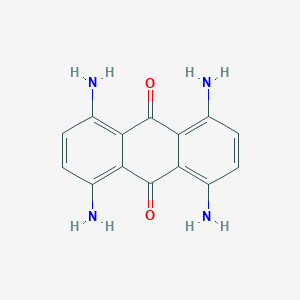

![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)
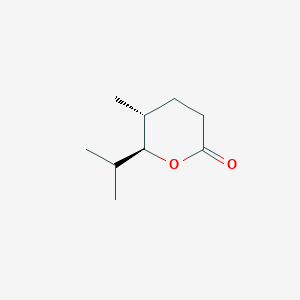
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)
